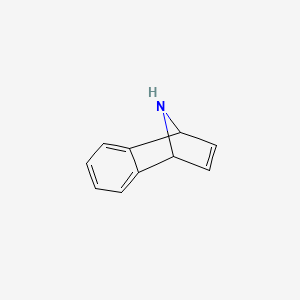

Naphthalen-1,4-imine,1,4-dihydro-

Description

Naphthalen-1,4-imine, 1,4-dihydro- is an organic compound that belongs to the imine class, characterized by a carbon-nitrogen double bond within its structure. ontosight.ai It is specifically derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon, and has garnered interest for its unique properties and potential as a precursor in various chemical syntheses. ontosight.ai

Table 1: Physicochemical Properties of Naphthalen-1,4-imine, 1,4-dihydro-

| Property | Value |

|---|---|

| CAS Number | 5176-20-5 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.188 g/mol |

| Boiling Point (Predicted) | 252.9°C at 760 mmHg |

| Flash Point (Predicted) | 113.6°C |

| Density (Predicted) | 1.151 g/cm³ |

| Ionization Energy | 8.25 ± 0.05 eV |

Data sourced from LookChem lookchem.com and NIST WebBook. nist.gov

The structure of Naphthalen-1,4-imine, 1,4-dihydro- is defined by a naphthalene core where one of the aromatic rings has been partially saturated (dihydro-). An imine bridge connects the C1 and C4 positions of the naphthalene skeleton. ontosight.ai This arrangement results in a rigid, bicyclic structure that locks the molecule into a specific conformation. The term "dihydro-" indicates the addition of two hydrogen atoms to the naphthalene framework, breaking its full aromaticity and creating a more three-dimensional sp³-rich scaffold. nih.gov Such dearomatization of naphthalene rings is a key strategy for rapidly constructing complex aliphatic ring systems. nih.gov The molecule is classified as a polycyclic aromatic nitrogen heterocycle, a class of compounds of significant interest in synthetic chemistry.

Polycyclic aromatic nitrogen heterocycles are foundational to many areas of chemical science. The inclusion of a nitrogen atom into a polycyclic framework can dramatically influence the molecule's electronic properties, solubility, and biological activity. ontosight.ai Naphthalen-1,4-imine, 1,4-dihydro- serves as a valuable intermediate in the synthesis of more elaborate molecules and in the investigation of chemical reactions and mechanisms. ontosight.ai The development of synthetic methods for nitrogen heterocycles is a dynamic area of research, with a focus on creating these structures through efficient and sustainable processes like tandem reactions. rsc.org While distinct from the more extensively studied naphthalene diimides (NDIs), which are known for their applications in electronic materials, the Naphthalen-1,4-imine core shares the naphthalene backbone, a feature prized for creating planar, robust, and redox-active molecules. acs.org Derivatives of naphthalene-based imines have been explored for their potential in materials science and as possible leads for drug development. ontosight.aiontosight.ai

The academic exploration of Naphthalen-1,4-imine, 1,4-dihydro- and its derivatives dates back to the mid-1960s. These early studies focused on the fundamental challenges of synthesizing this strained bicyclic system and characterizing its stability and reactivity. Research published in 1965 reported on the creation of a stable version of a 1,4-dihydronaphthalen-1,4-imine, marking a significant step in accessing this class of compounds. acs.org This was closely followed by a 1966 publication in The Journal of Organic Chemistry that detailed the preparation and properties of various 1,4-dihydronaphthalen-1,4-imines. acs.org These foundational papers established the initial synthetic routes, often involving Diels-Alder type reactions or reactions with benzyne (B1209423), and provided the first insights into the chemical behavior of this heterocyclic system. acs.orgacs.org

Table 2: Key Early Research on Naphthalen-1,4-imine, 1,4-dihydro-

| Publication Year | Journal | Research Focus |

|---|---|---|

| 1965 | The Journal of Organic Chemistry | Synthesis and characterization of a stable 1,4-dihydronaphthalen-1,4-imine. acs.org |

| 1966 | The Journal of Organic Chemistry | General methods for the preparation and study of the properties of 1,4-dihydronaphthalen-1,4-imines. acs.org |

Structure

3D Structure

Properties

CAS No. |

5176-20-5 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |

InChI |

InChI=1S/C10H9N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-11H |

InChI Key |

QMWUOWKZUWTUFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C=CC(C2=C1)N3 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalen 1,4 Imine, 1,4 Dihydro and Its Analogues

Condensation Reactions for Imine Formation

The formation of an imine (a compound containing a carbon-nitrogen double bond) is fundamentally achieved through the condensation reaction of a primary amine with an aldehyde or a ketone. youtube.com This reaction is a reversible equilibrium process where water is eliminated. youtube.com While direct condensation to form the bridged Naphthalen-1,4-imine scaffold is less common than cycloaddition routes, the principles of imine formation are central to many synthetic steps and the creation of related structures.

The foundational mechanism for imine synthesis begins with the nucleophilic attack of a primary amine's nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This is followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond. youtube.com

Key reactant precursors for general imine synthesis are:

A primary amine (R-NH₂): The nitrogen source for the imine.

An aldehyde (R'-CHO) or ketone (R'-CO-R"): The source of the carbonyl group.

The reaction conditions are critical for driving the equilibrium towards the imine product. Since water is a byproduct, its removal can shift the reaction forward. Conversely, the presence of excess water can hydrolyze the imine back to the amine and carbonyl compound. youtube.com For this reason, alcohol-based solvents like methanol (B129727) or ethanol (B145695) are commonly used instead of water. youtube.com Microwave irradiation has also been employed to accelerate imine formation, often leading to higher yields in significantly shorter reaction times. analis.com.my

Table 1: General Reaction Conditions for Imine Formation

| Parameter | Condition | Rationale | Source(s) |

|---|---|---|---|

| Reactants | Primary Amine + Aldehyde/Ketone | Fundamental components for imine bond formation. | youtube.com |

| Solvent | Non-aqueous (e.g., Methanol, Ethanol) | To avoid hydrolysis of the imine product. | youtube.com |

| Temperature | Room Temperature to Reflux | Varies depending on reactant reactivity. | analis.com.myorganic-chemistry.org |

| Special Conditions | Microwave Irradiation | Accelerates reaction rates and can improve yields. | analis.com.my |

| pH | Neutral or slightly acidic | Acid can catalyze the reaction, but strong acid protonates the amine, rendering it non-nucleophilic. The basicity of the amine is key. youtube.comnih.gov |

While many imine formations proceed without a catalyst, various catalytic systems have been developed to enhance reaction efficiency and generality. organic-chemistry.org

Organocatalysis: Pyrrolidine has been shown to be an effective organocatalyst for the synthesis of a wide range of aldimines. This biomimetic approach operates through iminium ion activation and functions efficiently under neutral, metal-free conditions. organic-chemistry.org

Lewis Acid Catalysis: Mild Lewis acids can facilitate the condensation. Tris(2,2,2-trifluoroethyl)borate, for example, serves as a general and effective reagent for condensing amines with carbonyl compounds at room temperature, simplifying the workup process. organic-chemistry.org

Table 2: Catalytic Approaches for Imine Synthesis

| Catalyst Type | Example(s) | Mechanism/Notes | Source(s) |

|---|---|---|---|

| Organocatalyst | Pyrrolidine | Proceeds via iminium activation; metal-free. | organic-chemistry.org |

| Lewis Acid | Tris(2,2,2-trifluoroethyl)borate | Mild reagent for condensation at room temperature. | organic-chemistry.org |

| Metal-based | Silver NHC complexes | Used for specific hydroamination reactions leading to imines. | organic-chemistry.org |

Alternative Synthetic Routes to the 1,4-Dihydro-Naphthalene Imine Scaffold

The most direct and well-documented syntheses of the 1,4-dihydronaphthalen-1,4-imine core structure involve cycloaddition reactions rather than simple condensations.

Benzyne (B1209423) Cycloaddition: A primary route involves the reaction of benzyne with N-substituted pyrroles. acs.org Benzyne, a highly reactive intermediate, acts as a dienophile in a Diels-Alder type reaction with the pyrrole (B145914) ring. For instance, the reaction of benzyne with N-benzyl-2,3,4,5-tetramethylpyrrole yields the stable 1,2,3,4-tetramethyl-1,4-dihydro-1,4-(N-benzylimino)naphthalene. acs.org This method provides a direct entry to the bridged bicyclic system. Some derivatives can also be deaminated by reacting with dienophiles like dimethyl acetylenedicarboxylate (B1228247). rsc.org

Building the Naphthalene (B1677914) Core First: An alternative strategy involves constructing a functionalized naphthalene core prior to the formation of the nitrogen-containing ring system. In a synthesis of related naphthalene diimides, an aryne precursor was reacted with dimethyl acetylenedicarboxylate (DMAD) in a [2+2+2] cycloaddition to first generate a 1,2,3,4-tetracarboxylated naphthalene core. beilstein-journals.org This core was then reacted with primary amines in refluxing acetic acid to form the cyclic imide functionalities. beilstein-journals.org

Radical Reactions: The 1,4-dihydronaphthalene (B28168) hydrocarbon backbone can be formed through radical pathways, such as the reaction between a phenyl radical and 1,3-butadiene, which could then theoretically be functionalized to produce the imine. uoa.gr

Regioselective and Stereoselective Synthetic Considerations

When synthesizing substituted analogues of Naphthalen-1,4-imine, controlling the precise position (regioselectivity) and 3D orientation (stereoselectivity) of chemical groups is paramount.

Regioselectivity: The outcome of the synthesis can be highly dependent on the substitution pattern of the precursors. In the benzyne cycloaddition, the substitution on the pyrrole ring dictates the final product. For example, benzyne reacts with N-substituted 2,5-dimethylpyrroles to form substituted 2-naphthylamines (after rearrangement), whereas its reaction with N-benzyl-2,3,4,5-tetramethylpyrrole gives the stable bridged imine. acs.org Furthermore, weak coordinating groups, such as amides, already present on a naphthalene scaffold can be used to direct subsequent C-H functionalization reactions to specific distal positions, allowing for the regioselective synthesis of complex analogues. acs.orgacs.org

Stereoselectivity: Achieving a specific stereochemistry is a significant challenge in synthesis. Studies on related imine reactions show that stereocontrol is often governed by subtle, noncovalent interactions in the reaction's transition state. researchgate.netacs.org For example, in the asymmetric hydrogenation of imines catalyzed by Frustrated Lewis Pairs (FLPs), the stereoselectivity is dictated by stabilizing aryl-aryl and alkyl-aryl interactions that favor one stereochemical pathway over another. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used to understand and predict these outcomes. researchgate.netacs.org In other cases, such as the titanium-mediated cross-coupling of imines with allenic alcohols, the choice of reagents and substituents on the allene (B1206475) allows for high stereoselection in the formation of the product. nih.gov

Table 3: Factors Influencing Regio- and Stereoselectivity

| Selectivity | Controlling Factor | Example | Source(s) |

|---|---|---|---|

| Regioselectivity | Substitution on Precursors | Substituted pyrroles reacting with benzyne yield different product types (rearranged vs. stable imine). | acs.org |

| Regioselectivity | Directing Groups | Amide groups on a naphthalene ring direct C-H alkynylation to specific distal positions. | acs.orgacs.org |

| Stereoselectivity | Noncovalent Interactions | Aryl-aryl interactions in the transition state control enantioselectivity in FLP-catalyzed imine hydrogenation. | researchgate.netacs.org |

| Stereoselectivity | Substrate Control | The size of substituents on an allene significantly improves stereoselection in Ti-mediated imine cross-coupling. | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Patterns of Naphthalen 1,4 Imine, 1,4 Dihydro

Electrophilic and Nucleophilic Reactions of the Imine Moiety

The imine (C=N) bond in Naphthalen-1,4-imine, 1,4-dihydro- is a primary site for both electrophilic and nucleophilic attack, a duality that defines much of its reactivity.

Nucleophilic Addition to the Imine Carbon: The carbon atom of the imine double bond is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group but is generally less pronounced. nih.gov The reaction can be significantly enhanced by acid catalysis, which involves protonation of the imine nitrogen. This protonation generates a highly reactive iminium ion, greatly increasing the electrophilicity of the carbon atom and making it more susceptible to attack by even weak nucleophiles. nih.govlibretexts.org The general mechanism proceeds through nucleophilic addition to the C=N bond, forming a tetrahedral intermediate, followed by proton transfer and subsequent steps depending on the nature of the nucleophile and reaction conditions. libretexts.orglibretexts.org

The general mechanism for acid-catalyzed nucleophilic addition is as follows:

Protonation: The imine nitrogen is protonated by an acid catalyst.

Nucleophilic Attack: A nucleophile attacks the electrophilic imine carbon.

Deprotonation: A final deprotonation step yields the addition product. masterorganicchemistry.com

Challenges in the synthesis and storage of some imines have led to the development of stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, which can generate imines in situ for subsequent nucleophilic addition. nih.gov

Electrophilicity of the Imine Nitrogen: The nitrogen atom of the imine moiety possesses a lone pair of electrons, rendering it nucleophilic. nih.gov This allows it to react with various electrophiles. For instance, treatment with alkylating agents like dimethyl sulfate (B86663) can lead to N-alkylation, forming a quaternary iminium salt. nih.gov

Transimination: The imine linkage can participate in dynamic covalent chemistry through transimination reactions. In the presence of other amines, an equilibrium can be established where the original imine is converted into a new imine, a process that can be influenced by factors such as photoirradiation in photoswitchable systems. acs.org

Table 1: General Reactivity of the Imine Moiety

| Reaction Type | Reactant | Product Type | Key Features |

| Nucleophilic Addition | Nucleophiles (e.g., organometallics, enolates, hydrides) | Substituted amines | Often requires acid catalysis to form a more reactive iminium ion. nih.govlibretexts.org |

| Electrophilic Attack | Electrophiles (e.g., alkyl halides) | N-Substituted iminium salts | The nitrogen lone pair acts as the nucleophile. nih.gov |

| Hydrolysis | Water (acid-catalyzed) | Carbonyl compound and primary amine | A reversible process that shifts equilibrium toward the reactants. masterorganicchemistry.com |

| Transimination | Primary amines | New imine | An equilibrium process involving the exchange of the amine component. acs.org |

Transformations Involving the 1,4-Dihydro-Naphthalene Core

The 1,4-dihydro-naphthalene portion of the molecule contains a non-aromatic, conjugated diene system and benzylic C-H bonds, which are key sites of reactivity. This part of the structure is notably more reactive than its fully aromatic naphthalene (B1677914) counterpart. ontosight.ai

Aromatization: A primary driving force in the reactions of the 1,4-dihydro-naphthalene core is the tendency to aromatize. This can occur through dehydrogenation, leading to the formation of the corresponding stable naphthalene derivative. This process can be induced by various reagents and conditions that facilitate the removal of two hydrogen atoms. ontosight.airesearchgate.net

Electrophilic Addition to the Diene: The double bonds in the dihydro-naphthalene ring can undergo electrophilic addition reactions, similar to other alkenes. libretexts.org The addition of electrophiles like hydrogen halides would proceed via a carbocation intermediate. The regioselectivity of such an addition would be influenced by the stability of the resulting carbocation. In conjugated dienes, both 1,2- and 1,4-addition products are possible, with the product ratio often depending on reaction temperature (kinetic vs. thermodynamic control). masterorganicchemistry.com

Cycloaddition Reactions: The conjugated diene system within the core is a potential participant in pericyclic reactions, most notably Diels-Alder [4+2] cycloadditions, where it would act as the diene component.

C-H Bond Activation: The benzylic C-H bonds at the 1- and 4-positions are activated and can be sites for various transformations, including radical reactions and dehydrogenation. researchgate.net

Table 2: Reactivity of the 1,4-Dihydro-Naphthalene Core

| Reaction Type | Reagent/Condition | Product Feature | Notes |

| Aromatization | Oxidizing agents / Heat | Formation of aromatic naphthalene ring | Thermodynamically favorable process. ontosight.ai |

| Electrophilic Addition | Electrophiles (e.g., H-X, X₂) | Addition across one or both double bonds | Can lead to 1,2- and/or 1,4-addition products. masterorganicchemistry.com |

| C-H Activation | Metal catalysts | Functionalization at benzylic positions | Exploits the relative weakness of benzylic C-H bonds. researchgate.net |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are highly stereospecific. researchgate.net The structure of Naphthalen-1,4-imine, 1,4-dihydro- is amenable to several types of pericyclic reactions and rearrangements.

Electrocyclization: The conjugated diene of the dihydro-naphthalene system can potentially undergo electrocyclic ring-opening or ring-closing reactions under thermal or photochemical conditions. For instance, related rhodium-catalyzed processes involving α,β-unsaturated imines tethered to alkynes lead to tandem C-H activation, alkenylation, and subsequent spontaneous thermal electrocyclization to form strained bicyclic enamines. nih.gov

Sigmatropic Rearrangements: These are unimolecular isomerizations involving the movement of a σ-bond across a π-system. While specific examples for Naphthalen-1,4-imine, 1,4-dihydro- are not prevalent, related systems demonstrate such rearrangements. For example, certain reactive intermediates can undergo ontosight.airsc.org and ontosight.airesearchgate.net-sigmatropic shifts. researchgate.net

Cycloaddition Reactions: As mentioned, the diene system is a prime candidate for [4+2] cycloaddition (Diels-Alder) reactions. The facial selectivity of such a reaction would be dictated by the steric hindrance imposed by the imine bridge. Furthermore, the imine C=N bond itself can act as a dienophile in certain cycloaddition reactions. nih.gov Tungsten carbonyl complexes, such as W(CO)₅(THF), have been shown to facilitate [4+2] cycloadditions involving imines. wikipedia.org

Radical Reactions and Single Electron Transfer Processes

The generation of radical species and processes involving the transfer of single electrons represent another important facet of the reactivity of Naphthalen-1,4-imine, 1,4-dihydro-.

Radical Formation and Reactions: The benzylic hydrogens on the 1,4-dihydro-naphthalene core are susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized benzylic radical. This radical can then participate in a variety of subsequent reactions. For example, cobalt(III)-carbene radical intermediates have been implicated in the synthesis of 1,2-dihydronaphthalene (B1214177) derivatives, proceeding through a hydrogen atom transfer to give a benz-allylic radical, followed by ring-closure. nih.govrsc.org Radical cascade reactions of related aryl-tethered systems have also been used to synthesize highly functionalized dihydronaphthalenes. rsc.org The reaction of naphthalene with hydroxyl radicals is known to produce a variety of oxidation products, and similar reactivity can be anticipated for the dihydro derivative. researchgate.netacs.org

Single Electron Transfer (SET): The π-system of the molecule can participate in single electron transfer (SET) processes. Naphthalene derivatives, particularly naphthalene diimides which share the core aromatic system, are well-known electron acceptors. chemeo.com Oxidation or reduction of Naphthalen-1,4-imine, 1,4-dihydro- via SET would generate radical cations or radical anions, respectively. These charged radical species would exhibit unique and enhanced reactivity. For instance, stable radical cations and dications of 1,4-disilabenzene, an analogue with silicon atoms in the ring, have been formed through one- and two-electron transfer oxidations. masterorganicchemistry.com

Spectroscopic and Structural Characterization Techniques in Naphthalen 1,4 Imine, 1,4 Dihydro Research

Electronic Structure Probing via Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon interaction with high-energy radiation.

The ionization potential, a key parameter obtained from PES, represents the minimum energy required to remove an electron from a molecule. For Naphthalen-1,4-imine, 1,4-dihydro-, the vertical ionization potential has been determined to be 8.33 eV. archive.org This value provides insight into the energy of the highest occupied molecular orbital (HOMO) and is crucial for understanding the molecule's reactivity and electronic behavior.

| Property | Value (eV) | Technique |

| Vertical Ionization Potential | 8.33 | Photoelectron Spectroscopy (PE) |

Data sourced from Ionization Potential and Appearance Potential Measurements, 1971-1981 archive.org

In photoelectron spectroscopy, the interaction of the molecule with photons leads to the formation of a cationic species, in this case, C₁₀H₉N⁺. archive.org The analysis of the resulting photoelectron spectrum provides information not only on the energy required for this ionization process but also on the vibrational energy levels of the resulting cation. This data is instrumental in building a comprehensive picture of the molecule's electronic landscape.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For Naphthalen-1,4-imine, 1,4-dihydro-, advanced NMR techniques, such as ¹H and ¹³C NMR, would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), researchers can deduce the connectivity of atoms and the spatial relationships between them. This would allow for the unambiguous assignment of the protons and carbons in the dihydro- and imine- portions of the molecule, confirming its unique bridged structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes. In the case of Naphthalen-1,4-imine, 1,4-dihydro-, IR and Raman spectra would reveal key stretching and bending frequencies.

For instance, the N-H stretching vibration of the imine group would be a prominent feature, as would the C-H stretching and bending modes of the aromatic and aliphatic portions of the molecule. The C=C stretching vibrations within the naphthalene (B1677914) ring system would also be observable. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, further corroborating the molecular structure.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of Naphthalen-1,4-imine, 1,4-dihydro- would exhibit absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals.

These transitions, typically of the π → π* and n → π* type, are characteristic of the conjugated π-system of the naphthalene core and the non-bonding electrons on the nitrogen atom. Fluorescence spectroscopy, on the other hand, would provide information about the molecule's de-excitation pathways from the excited electronic state back to the ground state. The emission spectrum can reveal details about the structure of the excited state and the dynamics of the relaxation process.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For Naphthalen-1,4-imine, 1,4-dihydro-, high-resolution mass spectrometry would provide a precise measurement of its molecular weight, confirming its elemental composition of C₁₀H₉N. archive.org

Furthermore, by subjecting the molecule to ionization and fragmentation, typically through techniques like electron impact (EI) or electrospray ionization (ESI), a characteristic fragmentation pattern is produced. The analysis of these fragment ions can help to piece together the molecule's structure, as specific fragmentation pathways are often indicative of the presence of certain functional groups and structural motifs.

Theoretical and Computational Investigations of Naphthalen 1,4 Imine, 1,4 Dihydro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For Naphthalen-1,4-imine, 1,4-dihydro-, methods ranging from Hartree-Fock (HF) to more sophisticated post-HF theories like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain a detailed picture of its electronic landscape.

These calculations can predict key electronic properties. A critical experimental value available for this compound is its vertical ionization energy, which has been determined to be 8.25 ± 0.05 eV through photoelectron spectroscopy. researchgate.net High-level quantum chemical calculations can be benchmarked against this value to validate the chosen theoretical model. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to its electronic behavior. The HOMO is expected to be a π-type orbital associated with the benzene (B151609) ring and the nitrogen lone pair, while the LUMO is likely a π* orbital of the aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of Naphthalen-1,4-imine, 1,4-dihydro- This table presents hypothetical yet representative data that would be obtained from quantum chemical calculations, illustrating the insights gained from such studies.

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Ionization Energy (Vertical) | 8.22 eV | CCSD(T)/aug-cc-pVDZ | Excellent agreement with the experimental value of 8.25 eV validates the computational model. researchgate.net |

| Electron Affinity | -0.5 eV | B3LYP/6-311+G(d,p) | A negative value suggests that the formation of an anion is energetically unfavorable. |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) | Indicates the energy required to remove an electron; related to the molecule's electron-donating ability. |

| LUMO Energy | -0.2 eV | B3LYP/6-311+G(d,p) | Indicates the energy released upon electron addition; related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 6.6 eV | B3LYP/6-311+G(d,p) | A large gap suggests high kinetic stability and low chemical reactivity. |

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the reactivity and stability of molecules like Naphthalen-1,4-imine, 1,4-dihydro-. Functionals such as B3LYP or those from the M06 suite are commonly used for organic molecules.

Table 2: DFT-Calculated Reactivity Descriptors for Naphthalen-1,4-imine, 1,4-dihydro- This table contains illustrative data based on typical DFT calculations for heterocyclic compounds.

| Descriptor | Value | Method | Implication for Reactivity |

|---|---|---|---|

| Chemical Hardness (η) | 3.3 eV | B3LYP/6-311+G(d,p) | A high value corresponds to high stability and resistance to change in electron configuration. |

| Electronic Chemical Potential (μ) | -3.5 eV | B3LYP/6-311+G(d,p) | Represents the escaping tendency of electrons from the equilibrium system. |

| Global Electrophilicity Index (ω) | 1.86 eV | B3LYP/6-311+G(d,p) | Classifies the molecule as a moderate electrophile. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of Naphthalen-1,4-imine, 1,4-dihydro- is not planar. The dihydro-naphthalene portion of the molecule adopts a boat-like conformation, with the nitrogen bridge further enforcing this strained geometry. Conformational analysis using computational methods can identify the lowest energy conformation and any other accessible conformers. This is typically done by scanning the potential energy surface through systematic changes in key dihedral angles.

Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations, can provide a picture of the molecule's dynamic behavior over time. MD simulations can reveal the flexibility of the ring system, including the characteristic boat-to-boat interconversion of the six-membered ring. Such simulations are also invaluable for understanding how the molecule interacts with its environment, for instance, a solvent or a biological receptor, by modeling the explicit interactions and their temporal evolution.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be used to identify and characterize molecules.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that, after appropriate scaling, often show excellent agreement with experimental data. For Naphthalen-1,4-imine, 1,4-dihydro-, distinct signals would be predicted for the bridgehead protons, the aromatic protons, and the protons on the saturated portion of the ring.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated at the DFT level. This generates a theoretical infrared (IR) spectrum. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. Key predicted vibrational modes for this molecule would include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. For Naphthalen-1,4-imine, 1,4-dihydro-, π → π* transitions associated with the naphthalene (B1677914) chromophore are expected to dominate the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for Naphthalen-1,4-imine, 1,4-dihydro- This table presents a hypothetical comparison between calculated and potential experimental spectroscopic data.

| Spectrum | Predicted Feature (Calculated) | Potential Experimental Value | Significance |

|---|---|---|---|

| ¹H NMR | δ 7.0-7.2 (aromatic), δ 4.5 (bridgehead), δ 3.5 (N-H) | δ 6.9-7.1, δ 4.4, δ 3.6 | Good correlation helps in the structural assignment of the molecule. |

| ¹³C NMR | δ 145 (aromatic quaternary), δ 120-125 (aromatic CH), δ 65 (bridgehead) | δ 144, δ 119-124, δ 64 | Confirms the carbon skeleton and the electronic environment of each carbon atom. |

| IR | ν(N-H) ~3350 cm⁻¹, ν(C-H, arom) ~3050 cm⁻¹, ν(C=C) ~1600 cm⁻¹ | ~3340 cm⁻¹, ~3045 cm⁻¹, ~1595 cm⁻¹ | Matching of key vibrational modes confirms the presence of specific functional groups. |

Reaction Mechanism Elucidation via Computational Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, one can identify transition states, intermediates, and the corresponding activation energies for a proposed reaction pathway. This allows for a detailed understanding of the reaction's feasibility and selectivity.

For Naphthalen-1,4-imine, 1,4-dihydro-, several reactions are of interest for computational investigation:

Oxidation: The oxidation of the imine to the corresponding 1,4-naphthoquinone (B94277) is a potential transformation. Computational studies could model the reaction pathway with various oxidizing agents to understand the mechanism and energetics.

Reduction: The reduction of the imine bridge to a secondary amine is another fundamental reaction. DFT could be used to compare the energetics of different reducing agents and predict the stereochemical outcome.

Cycloaddition Reactions: The diene character of the non-aromatic portion of the molecule makes it a potential substrate in Diels-Alder reactions. Computational modeling could predict its reactivity with different dienophiles and the stereoselectivity of the resulting cycloadducts.

By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile for these reactions can be constructed, providing deep mechanistic insights that are often difficult to obtain through experimental means alone.

Application of Naphthalen 1,4 Imine, 1,4 Dihydro As a Key Intermediate in Organic Synthesis

Building Block in Heterocyclic Chemistry

Naphthalen-1,4-imine, 1,4-dihydro- serves as a valuable precursor for the synthesis of various heterocyclic compounds. Its strained ring system readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of novel ring systems. The inherent reactivity of the imine bridge and the aromatic naphthalene (B1677914) core makes it a powerful tool for chemists to forge new carbon-heteroatom and carbon-carbon bonds.

The utility of 1,4-dihydronaphthalen-1,4-imines in the synthesis of other heterocyclic systems has been demonstrated. For instance, the reaction of N-substituted 2,5-dimethylpyrroles with benzyne (B1209423) has been shown to yield substituted 2-naphthylamines. acs.org In contrast, the reaction of benzyne with N-benzyl-2,3,4,5-tetramethylpyrrole results in the formation of the stable 1,2,3,4-tetramethyl-1,4-dihydro-1,4-(N-benzylimino)naphthalene. acs.org This highlights the role of the substituents on the pyrrole (B145914) ring in directing the reaction pathway towards either rearrangement or the formation of a stable imine adduct.

Table 1: Selected Reactions of Naphthalen-1,4-imine, 1,4-dihydro- Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| N-substituted 2,5-dimethylpyrroles | Benzyne | Substituted 2-naphthylamines | acs.org |

| N-benzyl-2,3,4,5-tetramethylpyrrole | Benzyne | 1,2,3,4-tetramethyl-1,4-dihydro-1,4-(N-benzylimino)naphthalene | acs.org |

Precursor for Complex Natural Product Synthesis

The structural motif of naphthalene is present in a wide array of naturally occurring compounds, many of which exhibit significant biological activities. nih.govchemistryviews.org Synthesizing these complex molecules often requires strategic approaches to construct the naphthalene core with the desired substitution pattern. nih.gov Naphthalen-1,4-imine, 1,4-dihydro- and its derivatives offer a unique entry point to these intricate structures.

While direct applications of the parent compound in natural product synthesis are not extensively documented, the strategic use of related naphthalene derivatives highlights the potential. Synthetic methods often involve the construction of the naphthalene skeleton from simpler precursors, which can be a challenging and low-yielding process. nih.gov The availability of a pre-formed, yet reactive, naphthalene system like naphthalen-1,4-imine, 1,4-dihydro- could streamline the synthesis of certain natural products. The ability to functionalize the naphthalene core through reactions involving the imine bridge could provide a more direct route to complex substitution patterns found in nature.

Role in the Development of New Organic Materials

The rigid, planar structure of the naphthalene unit, combined with the electronic properties of the imine functionality, makes naphthalen-1,4-imine, 1,4-dihydro- an interesting candidate for the development of novel organic materials. ontosight.ai Aromatic diimides, a related class of compounds, are known to be fundamental components of robust polymers, supramolecular assemblies, and materials with applications in optoelectronics. beilstein-journals.org

The synthesis of various naphthalene and anthracene (B1667546) diimides has been a focus of research, with different isomers exhibiting unique solid-state packing and electronic properties. beilstein-journals.org These characteristics are crucial for their performance in electronic devices. While the direct incorporation of naphthalen-1,4-imine, 1,4-dihydro- into such materials is an area for further exploration, its structural features suggest potential. The ability to modify the imine bridge with different substituents could allow for the fine-tuning of the electronic and physical properties of resulting materials. ontosight.ai

Table 2: Properties of Naphthalen-1,4-imine, 1,4-dihydro- Relevant to Materials Science

| Property | Value | Reference |

| Molecular Formula | C10H9N | lookchem.com |

| Molecular Weight | 143.188 g/mol | lookchem.com |

| Density | 1.151 g/cm³ | lookchem.com |

| Boiling Point | 252.9°C at 760 mmHg | lookchem.com |

| Flash Point | 113.6°C | lookchem.com |

Chiral Pool Applications and Asymmetric Synthesis

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern medicinal chemistry. Naphthalen-1,4-imine, 1,4-dihydro-, being a secondary amine, presents opportunities for its use in asymmetric synthesis, either as a chiral auxiliary or as a substrate for enantioselective transformations.

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources that can be used as starting materials for asymmetric synthesis. mdpi.com While naphthalen-1,4-imine, 1,4-dihydro- itself is not a natural product, it can be derivatized with chiral auxiliaries from the chiral pool. For instance, the synthesis of chiral imines derived from enantiopure starting materials, such as (R)-phenylglycinol, has been shown to lead to excellent diastereoselectivity in reactions with organometallic reagents. capes.gov.br This approach allows for the construction of specific stereocenters with high control.

Furthermore, the development of catalysts for asymmetric hydroamination reactions is an active area of research. mdpi.com These reactions involve the addition of an N-H bond across a carbon-carbon multiple bond and can be used to synthesize chiral amines. The principles developed in these studies could potentially be applied to naphthalen-1,4-imine, 1,4-dihydro-, enabling its enantioselective functionalization and expanding its utility in the synthesis of non-racemic compounds.

Chemical Modifications and Derivatization of Naphthalen 1,4 Imine, 1,4 Dihydro

Synthesis of N-Substituted Naphthalen-1,4-imines

The synthesis of N-substituted imines is a cornerstone of organic chemistry, providing access to a wide array of molecular architectures. researchgate.net For Naphthalen-1,4-imine, 1,4-dihydro- derivatives, the primary method involves the condensation reaction between a suitable naphthalene (B1677914) derivative and a primary amine. ontosight.aiontosight.ai

Generally, the formation of an imine proceeds through the addition of an amine to a carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the imine. While the parent Naphthalen-1,4-imine, 1,4-dihydro- would be formed from 1,4-dihydronaphthalene-1,4-dione and ammonia, N-substituted derivatives are synthesized using primary amines. The general mechanism for imine formation is sensitive to pH, with the rate-limiting step often being the dehydration of the tetrahedral intermediate. nih.gov

Alternative modern synthetic routes offer pathways to N-substituted imines under various conditions. For instance, copper-catalyzed methods have been developed for the in situ generation of N-unsubstituted imines from alkyl azides, which can then be used in subsequent reactions to form more complex nitrogen-containing heterocycles. nih.gov Another approach involves the oxidation of imines to yield N,N-disubstituted formamides, demonstrating a transformation of the initial imine functionality. ua.es

The table below summarizes various synthetic approaches that can be adapted for the synthesis of N-substituted Naphthalen-1,4-imines.

| Synthetic Method | Reactants | Key Features | Potential Application for Naphthalen-1,4-imine |

| Classical Condensation | Naphthalene-1,4-dione derivative, Primary Amine | Reversible reaction, often requires removal of water. researchgate.net | Direct synthesis of N-aryl or N-alkyl derivatives. |

| Reductive Amination | Naphthalene-1,4-dione derivative, Amine, Reducing Agent | Forms a stable amine product by reducing the imine in situ. researchgate.net | Synthesis of saturated N-substituted analogues. |

| Azide-based Imine Transfer | Alkyl Azide, Copper Catalyst | In situ generation of N-H imines from readily available azides. nih.gov | A potential route for generating the parent imine for further functionalization. |

| Imine Oxidation | Pre-formed Imine, Oxidizing Agent (e.g., H2O2/HFIP) | Converts the imine to an amide (formamide). ua.es | Post-synthetic modification of the imine bond. |

Functionalization of the Naphthalene Ring System

Functionalization of the aromatic core is a powerful strategy to modulate the electronic and steric properties of the Naphthalen-1,4-imine scaffold. A significant advancement in this area is the dearomative difunctionalization of naphthalenes. nih.govresearchgate.net This approach treats the naphthalene system not as a stable aromatic ring but as a "masked conjugated diene". nih.govresearchgate.net

A notable example is the palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation. nih.govresearchgate.net This tandem Heck/Suzuki coupling reaction allows for the introduction of two new substituents at the 1- and 4-positions of the naphthalene ring, directly forming a 1,4-dihydronaphthalene (B28168) core. This method is highly regioselective and diastereoselective, yielding complex spirocyclic compounds. nih.govresearchgate.net The key to this transformation is overcoming competing side reactions like C-H arylation and simple Suzuki coupling. nih.gov Density Functional Theory (DFT) calculations have shown that the dearomative insertion into a naphthalene double bond is an exergonic process that drives the tandem reaction forward, with steric factors controlling the observed 1,4-regioselectivity over 1,2-addition. nih.govresearchgate.net

Other strategies for functionalizing the naphthalene core include cycloaddition reactions. For example, a [2+2+2] cycloaddition using an aryne precursor can build a 1,2,3,4-tetrasubstituted naphthalene ring system, which can then be converted into other functional groups like diimides. beilstein-journals.org While this method builds the ring from scratch, the principles of controlling substitution patterns are highly relevant.

Exploration of Derivative Reactivity and Synthetic Utility

Derivatives of Naphthalen-1,4-imine, 1,4-dihydro- are valuable intermediates for synthesizing more complex molecular structures. The reactivity of these derivatives can be harnessed for applications in materials science and medicinal chemistry. ontosight.aiontosight.ai

The imine bond itself is a key reactive handle. It can be hydrolyzed back to its constituent amine and carbonyl compounds, a property exploited in dynamic covalent chemistry. researchgate.netnih.gov Alternatively, it can be reduced to form a more stable secondary amine. The synthetic utility of imines is demonstrated in their use as precursors for a variety of heterocyclic systems. For example, in situ generated imines can undergo copper-catalyzed reactions to produce multisubstituted pyridines and indoles. nih.gov

The functionalized 1,4-dihydronaphthalene core also offers unique reactivity. The spirocyclic compounds formed via dearomative difunctionalization represent a class of three-dimensional molecules synthesized from simple flat aromatics, which is of significant interest in drug discovery. nih.govresearchgate.net The reactivity of these derivatives allows for the construction of complex polycyclic systems.

Structure-Reactivity Relationship Studies of Modified Scaffolds

Understanding the relationship between the structure of Naphthalen-1,4-imine derivatives and their reactivity is crucial for rational design. Such studies often involve a combination of experimental kinetics and computational modeling.

A critical factor influencing the formation and stability of imines is the electronic nature of the substituents. For imine formation via condensation, the pKa of the constituent amine is a key determinant of reactivity. A study on a library of imines found a direct correlation between the pKa of the amine's conjugate acid and the equilibrium constant (Keq) for imine formation. nih.gov Amines with very high pKa values may show no reactivity under certain conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide another powerful tool. For instance, 3D-QSAR models have been developed for b-annelated 1,4-dihydropyridines, a structurally related class of compounds. nih.gov These models correlate the three-dimensional properties of the molecules with their biological activity, revealing that specific substitutions can significantly impact function. nih.gov Molecular Electrostatic Potential (MEP) calculations in such studies help explain how substitutions influence the electronic landscape of the molecule, which in turn governs its interactions with biological targets. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) are invaluable for elucidating reaction mechanisms and predicting selectivity. In the context of naphthalene functionalization, DFT calculations explained the regioselectivity for 1,4-difunctionalization by highlighting the steric repulsion that would occur in the transition state leading to 1,2-difunctionalization. nih.govresearchgate.net For aromatic diimides, another related class, the nature of the N-substituent (e.g., phenyl vs. hexyl) has been shown to shift the reduction potentials by approximately 100 mV, demonstrating a clear electronic structure-property relationship. beilstein-journals.org

The table below illustrates the influence of substituent pKa on imine formation, based on findings from related imine systems. nih.gov

| Amine Reactant | Approximate pKa of Conjugate Acid | Observed Reactivity |

| Aniline | 4.6 | Forms imine |

| p-Anisidine | 5.3 | Forms imine |

| p-Toluidine | 5.1 | Forms imine |

| p-Aminobenzoic acid | 3.7 | Forms imine |

| 4-Nitroaniline | 1.0 | Forms imine |

| Alkylamine (general) | ~10.5 | Low to no reactivity under specific conditions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Naphthalen-1,4-imine,1,4-dihydro-, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving naphthalene precursors with imine-forming reagents (e.g., NH₃ or substituted amines). Key parameters include temperature control (80–120°C), solvent polarity (e.g., THF or DMF), and catalysts such as Lewis acids (e.g., AlCl₃). Evidence from structurally related imine derivatives suggests that slow addition of reactants and inert atmospheres (N₂/Ar) minimize side reactions . Yield optimization requires purification via column chromatography or recrystallization using ethanol/water mixtures.

Q. How is the structure of Naphthalen-1,4-imine,1,4-dihydro- confirmed experimentally?

- Methodological Answer : Structural characterization relies on:

- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₀H₁₀N (calculated MW: 145.2 g/mol) and fragmentation patterns consistent with imine bonds .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and dihydro protons (δ 3.0–4.0 ppm). ¹³C NMR confirms imine carbons (δ 150–160 ppm) .

- Infrared (IR) spectroscopy : Stretching bands for C=N (~1640 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry and electronic properties of Naphthalen-1,4-imine,1,4-dihydro- derivatives?

- Methodological Answer : Substituents at the imine nitrogen or naphthalene ring alter electronic density and steric effects. For example:

- Electron-withdrawing groups (e.g., -NO₂) reduce imine basicity, affecting reactivity in nucleophilic additions .

- Steric hindrance from bulky substituents (e.g., -Ph) can restrict rotational freedom, as observed in X-ray crystallography of analogous compounds .

- Computational studies (DFT or MD simulations) predict charge distribution and frontier molecular orbitals, guiding synthetic design .

Q. What computational methods are effective in predicting the reactivity of Naphthalen-1,4-imine,1,4-dihydro- in photochemical applications?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Models excited-state behavior, such as charge-transfer transitions relevant to photocatalysis.

- Molecular Dynamics (MD) : Simulates solvent interactions and stability under UV irradiation.

- Docking studies : Predict binding affinity with biological targets (e.g., enzymes) for drug discovery applications. Reference spectral databases (e.g., EPA/NIH Mass Spectral Data) validate computational results .

Q. How can contradictory data on the biological activity of Naphthalen-1,4-imine,1,4-dihydro- derivatives be resolved?

- Methodological Answer : Discrepancies in toxicity or efficacy studies often arise from:

- Purity variability : Ensure >95% purity via HPLC and quantify impurities (e.g., oxidation byproducts) .

- Assay conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- In vivo vs. in vitro models : Compare results across species (e.g., rodents vs. human cell lines) using toxicological inclusion criteria (Table B-1 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.